molecular formula C25H18N4O2 B1665789 Asperlicin D CAS No. 93413-07-1

Asperlicin D

Cat. No.: B1665789
CAS No.: 93413-07-1
M. Wt: 406.4 g/mol
InChI Key: FPMPIGZORJWWJX-QFIPXVFZSA-N
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Description

Asperlicin D is a fungal secondary metabolite produced by Aspergillus alliaceus and belongs to the asperlicin family of peptidyl alkaloids. It is a tetracyclic compound derived from a tripeptide backbone composed of two anthranilate (Ant) residues and one L-tryptophan (Trp). This compound is biosynthesized via a nonribosomal peptide synthetase (NRPS) assembly line, specifically the bimodular enzyme AspA, which catalyzes iterative chain extensions and cyclization . The final transannular cyclization step produces two regioisomers: asperlicin C (major product, ~90% flux) and this compound (minor product, ~10% flux) . Structurally, this compound features a 6-6-7-6 tetracyclic quinazoline-benzodiazepinedione core, distinct from asperlicin C due to alternative amide bond formation during cyclization (N5 attack on C11=O vs. N1 attack on C7=O) .

Scientific Research Applications

Cholecystokinin Antagonism

Asperlicin D is primarily recognized for its role as a cholecystokinin (CCK) antagonist. CCK is a hormone that stimulates gallbladder contraction and pancreatic enzyme secretion. This compound has been shown to effectively inhibit CCK-induced gallbladder contractions and pancreatic enzyme release, making it a valuable tool in studying pancreatic functions and disorders .

  • Inhibition Potency : this compound exhibits a significantly higher potency compared to other CCK antagonists, such as proglumide, with an effective inhibitory concentration of approximately 10910^{-9} mmol/L .

Potential Therapeutic Uses

Given its antagonistic effects on CCK receptors, this compound may have therapeutic implications in various conditions:

  • Pancreatitis : The inhibition of CCK can potentially alleviate symptoms associated with pancreatitis by reducing excessive enzyme secretion.
  • Pancreatic Cancer : Research suggests that targeting CCK receptors may provide a novel approach to treating pancreatic cancer, where CCK signaling is often dysregulated .
  • Gastrointestinal Disorders : As a CCK antagonist, this compound may be beneficial in managing gastrointestinal motility disorders by modulating gallbladder and pancreatic activities.

Synthesis and Case Studies

The synthesis of this compound has been achieved through various methods, including cyclodehydration of linear peptides. A notable method involves using Staudinger intermediates to facilitate the formation of the quinazolino[3,2-d][1,4]benzodiazepine structure characteristic of this compound .

Case Study Highlights

  • A study demonstrated the synthesis of this compound with yields ranging from 22% to 52% using different reaction conditions involving phosphorane intermediates .
  • Another investigation highlighted its significant effects on pancreatic enzyme secretion in vitro, establishing its potential as an investigational tool for further research into pancreatic physiology and pathology .

Chemical Reactions Analysis

Aza-Wittig Cyclization Approach

An alternative method employs Staudinger/aza-Wittig reactions to construct the quinazolino ring:

  • Step 1 : Acylation of tryptophan derivatives with 2-azidobenzoyl chloride to form azido intermediate 23 .

  • Step 2 : Treatment with Ph₃P or Bu₃P generates a phosphorane intermediate, enabling tandem aza-Wittig cyclization and dehydration .

ParameterDetails
Yield30–52% (optimized with Bu₃P in mesitylene)
Key ReagentsTriphenylphosphine (Ph₃P), tributylphosphine (Bu₃P)
SolventMesitylene
Temperature150°C

Advantage : Avoids harsh acidic conditions, offering improved functional group compatibility .

Comparative Analysis of Synthetic Methods

MethodYieldConditionsScalabilityKey Advantage
Biomimetic Cyclodehydration20%High-temperature, Lewis acidsModerateShort synthetic route
Aza-Wittig Cyclization30–52%Phosphine reagents, mesityleneHighMild, avoids acids
Enzymatic BiosynthesisN/AAqueous, 25–37°CLowEco-friendly, stereo-specific

Key Reaction Intermediates and Byproducts

  • Intermediate 14 : Linear tripeptide with free amine and ester groups, pivotal for cyclodehydration .

  • Byproduct 25 : Hydrolyzed azide derivative observed during aza-Wittig reactions .

  • Asperlicin C : Kinetic byproduct in enzymatic synthesis due to conformational preferences .

Challenges and Optimization

  • Low Yields : Competing hydrolysis or over-cyclization reduces efficiency in biomimetic routes .

  • Catalyst Selection : ZnCl₂ increases cyclodehydration yield by 10% compared to MgCl₂ .

  • Solvent Effects : Mesitylene enhances aza-Wittig reactivity by stabilizing phosphorane intermediates .

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of Asperlicin D, and what experimental methods are used to elucidate it?

this compound is synthesized via a bimodular nonribosomal peptide synthetase (NRPS) pathway involving AspA, which activates anthranilate (Ant) and L-tryptophan (Trp). Key methodologies include:

  • Gene knockout studies : Disruption of AspA in Aspergillus strains eliminates this compound production, confirming its role in biosynthesis .
  • Heterologous expression : AspA with C-terminal His6 tags is expressed in Saccharomyces cerevisiae BJ5464-NpgA, yielding ~9 mg/L soluble enzyme for in vitro assays .
  • Substrate specificity assays : A1 and A2 domains of AspA selectively activate Ant and Trp, respectively, confirmed by adenylation activity tests .

Q. How is the structural identity of this compound validated in fungal metabolites?

Structural validation relies on:

  • High-performance liquid chromatography (HPLC) : UV-vis analysis (280 nm) distinguishes this compound from analogs like Asperlicin C based on retention times .
  • Mass spectrometry (MS) : m/z 407 ([M+H]⁺) confirms molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns unique to its tricyclic structure .
  • Comparative biosynthesis : Co-incubation of AspA fragments (M1 and M2) with Ant and Trp recreates this compound in vitro, confirming its biosynthetic origin .

Advanced Research Questions

Q. How do contradictory data on Asperlicin C/D ratios inform mechanistic models of AspA catalysis?

Asperlicin C and D are generated in a ~3:1 ratio during AspA-mediated cyclization. Contradictions arise from:

  • Non-enzymatic vs. enzymatic pathways : Without T2CT enzyme, only non-enzymatic cyclization products form, but T2CT ensures stereospecific macrocyclization favoring Asperlicin C .
  • Molecular connectivity : N1 (C7=O) and N5 (C11=O) attacks during cyclization dictate C/D ratios, with computational modeling suggesting kinetic control over regioselectivity .
  • Experimental variables : Substrate concentrations (e.g., 100 µM Ant-Ant-L-Trp-SNAC) and pH (7.5) impact product distribution, requiring strict protocol standardization .

Q. What methodologies resolve uncertainties in this compound’s metabolic role versus byproduct status?

  • Genetic disruption of downstream enzymes : AspB (FAD-dependent monooxygenase) fails to metabolize this compound, unlike Asperlicin C, confirming D as a terminal byproduct .
  • Isotopic labeling : ¹³C-Trp tracing shows this compound accumulates in ΔAspB mutants, absent in wild-type strains, supporting its exclusion from primary metabolic flux .
  • Bioactivity assays : this compound’s lack of CCKA receptor antagonism (vs. active Asperlicin E) further distinguishes it as non-functional in the native organism .

Q. How do iterative catalytic cycles of AspA explain this compound’s formation under suboptimal conditions?

AspA’s iterative catalysis involves:

  • Thioester tethering : Ant-Ant-L-Trp-S-T2 forms via sequential loading onto T1 and T2 thiolation domains, with kinetic competition between elongation and premature cyclization .
  • CT domain promiscuity : The CT domain accepts misloaded substrates (e.g., Ant-Trp-Ant-S-T2), producing this compound as a minor product during error-prone elongation .
  • In vitro reconstitution : Mixing M1 (A1-T1-C2) and M2 (C2-A2-T2-CT) fragments under limiting CoASH (2 mM) increases this compound yield, mimicking cellular stress conditions .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in this compound quantification across studies?

  • Normalize to internal standards : Use synthetic this compound (e.g., 93413-07-1) as a reference for HPLC/UV-vis calibration .
  • Control for enzyme batch variability : Recombinant AspA activity varies by expression host (e.g., S. cerevisiae vs. E. coli), necessitating activity normalization via ATP-PPi exchange assays .
  • Statistical frameworks : Apply ANOVA to compare Asperlicin C/D ratios across ≥3 biological replicates, accounting for enzymatic processivity errors .

Comparison with Similar Compounds

Asperlicin D is part of a broader family of fungal alkaloids with structural and biosynthetic parallels. Below is a detailed comparison with key analogs:

Asperlicin C vs. This compound

Parameter Asperlicin C This compound
Regioisomerism Major product (10:1 ratio) Minor product
Cyclization Pathway N1 attack on C7=O → 6-7-6-6 tetracyclic scaffold N5 attack on C11=O → alternative 6-6-7-6 scaffold
Thermodynamic Stability Less stable (kinetically favored) More stable (thermodynamically favored)
Downstream Processing Substrate for AspB (→ heptacyclic asperlicin E) Dead-end metabolite; not processed by AspB
Bioactivity Stronger CCKA antagonism Similar potency but lower metabolic relevance

Asperlicin C is exclusively converted to asperlicin E by the flavoenzyme AspB, while this compound accumulates as a side product .

This compound vs. Benzomalvin A/D

Parameter This compound Benzomalvin A/D
Core Structure Quinazoline-benzodiazepinedione Benzodiazepine with N-methylphenylalanine (NmPhe) residue
Biosynthetic Selectivity Non-enzymatic, non-regioselective transannulation Enzymatically regioselective transannulation
Regioisomerism Two regioisomers (C and D) Single regioisomer observed
Bioactivity CCKA antagonism Neurokinin receptor modulation

Evidence: Benzomalvin biosynthesis employs a regioselective transannulation step, unlike the non-enzymatic process in asperlicins, resulting in a single product .

This compound vs. Fumiquinazoline F

Parameter This compound Fumiquinazoline F
Scaffold Tetracyclic quinazoline-benzodiazepinedione Tricyclic quinazoline
Biosynthetic Enzymes AspA (bimodular NRPS) + AspB (FAD-dependent oxidase) Trimodular NRPS (e.g., Af12080) + epoxygenase
Amino Acid Substrates 2× Anthranilate, 1× Tryptophan 1× Anthranilate, 1× Tryptophan, 1× Alanine
Bioactivity CCKA antagonism Antibiotic and cytotoxic properties

Evidence : Fumiquinazoline biosynthesis involves a trimodular NRPS and lacks the iterative anthranilate incorporation seen in asperlicins .

Structural and Functional Implications

  • Regioselectivity in Biosynthesis: this compound’s formation highlights the role of non-enzymatic cyclization in generating structural diversity, contrasting with enzyme-driven specificity in benzomalvins .
  • Thermodynamic vs. Kinetic Control : Despite this compound’s stability, its low abundance (~10%) underscores the dominance of kinetic factors in NRPS-mediated cyclization .
  • Bioactivity Limitations : this compound’s inability to undergo further oxidation by AspB limits its pharmacological utility compared to asperlicin C and E .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (Da) Key Structural Feature
This compound C₂₅H₁₈N₄O₂ 407.15 6-6-7-6 tetracyclic benzodiazepinedione
Asperlicin C C₂₅H₁₈N₄O₂ 407.15 6-7-6-6 tetracyclic scaffold
Benzomalvin A/D C₂₈H₂₈N₄O₄ 500.55 NmPhe-containing benzodiazepine
Fumiquinazoline F C₂₀H₁₅N₃O₃ 345.35 Tricyclic quinazoline

Properties

CAS No.

93413-07-1

Molecular Formula

C25H18N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

(7S)-7-(1H-indol-3-ylmethyl)-5,7-dihydroquinazolino[3,2-d][1,4]benzodiazepine-6,9-dione

InChI

InChI=1S/C25H18N4O2/c30-24-22(13-15-14-26-19-10-4-1-7-16(15)19)29-23(17-8-2-5-11-20(17)28-24)27-21-12-6-3-9-18(21)25(29)31/h1-12,14,22,26H,13H2,(H,28,30)/t22-/m0/s1

InChI Key

FPMPIGZORJWWJX-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Asperlicin D;  AsperlicinD;  Asperlicin-D; 

Origin of Product

United States

Retrosynthesis Analysis

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